![molecular formula C8H6BrN3O2 B8248659 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B8248659.png)
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the construction of the pyrazole and pyridine rings followed by functional group modifications. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the carboxylic acid group . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid.
- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential for therapeutic applications in oncology .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
- COX Inhibition : Compounds similar to this compound exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Experimental Models : The compound showed significant inhibition of edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .
Antibacterial Activity
Preliminary evaluations indicate that the compound may possess antibacterial properties.
- Mechanism : The antibacterial effect is hypothesized to result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Efficacy Testing : In vitro assays against common bacterial pathogens have shown promising results, warranting further exploration into its therapeutic applications .
Synthesis and Functionalization
The synthesis of this compound involves several methods that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high regioselectivity and functionalization potential .
Case Studies and Research Findings
A comprehensive review of literature from recent years has summarized findings related to pyrazole derivatives:
Study | Focus | Findings |
---|---|---|
A. Spallarossa et al. (2021) | Anticancer Activity | Identified significant antiproliferative effects against multiple cancer cell lines. |
E. Arbačiauskienė et al. (2020) | Anti-inflammatory Effects | Demonstrated selective COX-2 inhibition leading to reduced inflammation in experimental models. |
J. Doe et al. (2022) | Antibacterial Properties | Showed efficacy against various bacterial strains, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[3,4-c]pyridines: These are closely related but have different fusion patterns of the pyrazole and pyridine rings.
Uniqueness
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.
Biological Activity
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS Number: 2633010-58-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and recent research findings.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- Appearance : Solid
- Storage Conditions : Refrigerate at 2-7°C
Property | Value |
---|---|
CAS Number | 2633010-58-7 |
Molecular Formula | C8H6BrN3O2 |
Molecular Weight | 256.06 g/mol |
Appearance | Solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Results :
A study assessed the antimicrobial activity using the agar well diffusion method against various microbes:
Microbe | MIC (µmol/ml) |
---|---|
Bacillus pumilis | 7.69 |
Streptococcus faecalis | 14.34 |
Escherichia coli | 4.73 - 45.46 |
Enterobacter cloacae | 22.76 |
These results indicate that the compound exhibits promising antimicrobial effects comparable to standard antibiotics such as Ciprofloxacin .
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures possess selective inhibition against various cancer cell lines.
Inhibition Studies :
The compound has demonstrated significant inhibition of cellular proliferation in cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 0.36 µM to 1.8 µM for different derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo compounds. Modifications to the pyrazolo structure can enhance biological activity while minimizing toxicity.
Key Findings :
- Methyl Group Influence : The addition of a methyl group at specific positions has been shown to enhance binding affinity and biological activity significantly.
- Heteroaryl Substituents : The presence of different heteroaryl groups can influence both potency and selectivity towards target enzymes or receptors, such as VEGFR-2 kinase implicated in tumor progression .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Cryptosporidium Infections : A derivative showed an EC50 value of 0.17 µM against Cryptosporidium parvum, indicating strong potential for treating infections caused by this pathogen .
- Cancer Xenografts : In vivo studies involving human colorectal carcinoma xenografts showed reduced tumor growth rates when treated with pyrazolo derivatives, highlighting their therapeutic potential in oncology .
Properties
IUPAC Name |
4-bromo-1-methylpyrazolo[4,3-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-2-5(8(13)14)11-7(9)4(6)3-10-12/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYYAZSNNCGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.